molecular formula C17H23NO4 B573015 1-(Tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid CAS No. 1219369-17-1

1-(Tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid

Cat. No. B573015
M. Wt: 305.374
InChI Key: NISWNSOUPGGKNK-UHFFFAOYSA-N
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Description

The compound “1-(Tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid” is a type of organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is one of the most commonly used protective groups for amino groups in peptide synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of compounds with a Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Molecular Structure Analysis

The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid .


Chemical Reactions Analysis

The Boc group is used as a protecting group for amines in organic synthesis . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .

Scientific Research Applications

Application in Organic Synthesis

  • Specific Scientific Field: Organic Synthesis
  • Summary of the Application: The tert-butoxycarbonyl (Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It’s preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
  • Methods of Application: The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage .
  • Results or Outcomes: This method has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Application in Dipeptide Synthesis

  • Specific Scientific Field: Peptide Synthesis
  • Summary of the Application: tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been used as starting materials in dipeptide synthesis .
  • Methods of Application: The Boc-AAILs were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes: The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Application in Cross-Coupling Reactions

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: Boc-THP-Bpin is frequently used in metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings .
  • Methods of Application: The Boc-protected compound is used as a reagent in these cross-coupling reactions .
  • Results or Outcomes: The application of Boc-THP-Bpin in these reactions has been found to be effective .

Application in High Temperature Deprotection

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .
  • Methods of Application: The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate and a tedious purification process .
  • . This method was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Application in Ionic Liquid Synthesis

  • Specific Scientific Field: Ionic Liquid Synthesis
  • Summary of the Application: A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These ionic liquids have been used in the extraction of water soluble polar organic molecules .
  • Methods of Application: The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim] [OH] with commercially available Boc-protected amino acids .
  • Results or Outcomes: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(9-10-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISWNSOUPGGKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid

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